3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the methoxymethyl group can undergo hydrolysis. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial function. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In normal cells, the compound may exhibit cytotoxic effects at higher concentrations, impacting cell viability and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For example, it may inhibit the activity of certain kinases, resulting in the downregulation of downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to degradation or the development of cellular resistance mechanisms.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition in cancer models. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration is required to achieve a significant biological response.
Metabolic Pathways
This compound is metabolized through various pathways, primarily involving cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be affected by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Its activity can also be modulated by interactions with other biomolecules within these compartments.
Properties
IUPAC Name |
3-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-9-10-2-3-11-5-7-15(12(11)8-10)13(16)4-6-14/h2-3,8H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTNGWAXLZBJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CCN2C(=O)CCCl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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